Trimetrexate-13C2,15N

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Deuterated internal standards (e.g., trimetrexate-d9) suffer from H/D exchange and chromatographic shift, compromising assay accuracy. Trimetrexate-13C2,15N eliminates these artifacts as a backbone-labeled isotopologue: - +3 Da mass shift meets isotope dilution MS requirements without signal instability - Non-exchangeable 13C/15N labels ensure batch-to-batch consistency across PK/TK studies - Chromatographic co-elution with the unlabeled analyte avoids differential ion suppression Supplied through ISO-certified synthesis with a dedicated CAS number (134517-97-8) for regulatory documentation.

Molecular Formula C19H23N5O3
Molecular Weight 372.4 g/mol
Cat. No. B15294003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetrexate-13C2,15N
Molecular FormulaC19H23N5O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1
InChIKeyNOYPYLRCIDNJJB-DRUGTNOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimetrexate-13C2,15N for LC-MS Quantification


Trimetrexate-13C2,15N is a stable isotopically labeled analog of the nonclassical antifolate trimetrexate, incorporating two carbon-13 and one nitrogen-15 atom [1]. This labeling produces a defined mass shift of +3 Da relative to the unlabeled parent compound (369.42 Da vs. 372.4 Da) , making it optimally suited as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Unlike deuterated analogs, the 13C and 15N labels are positioned on the molecular backbone, minimizing chromatographic isotope effects and eliminating hydrogen-deuterium exchange artifacts in aqueous systems .

1 Isotope-labeled internal standard (ISTD) for quantitative LC-MS/MS bioanalysis
2 Backbone 13C2,15N labeling for chromatographic co-elution with unlabeled analyte
3 Defined +3 Da mass shift minimizes isotopic cross-talk in low-resolution MS

Why Trimetrexate-13C2,15N Cannot Be Substituted


Generic substitution with unlabeled trimetrexate, trimetrexate-d9, or radiolabeled 14C-trimetrexate introduces distinct and often unacceptable analytical compromises. Unlabeled trimetrexate cannot serve as a mass-discriminated internal standard, rendering it useless for isotope dilution mass spectrometry. While trimetrexate-d9 provides a larger mass shift (+9 Da), its nine deuterium labels—placed on three methoxy groups—are susceptible to hydrogen-deuterium exchange in protic solvents, leading to signal instability and inaccurate quantification over time . Furthermore, deuterium labeling introduces a chromatographic isotope effect: deuterated isotopologues exhibit measurably different retention times from the unlabeled analyte, causing differential ion suppression and violating the co-elution requirement for reliable LC-MS/MS internal standardization . Radiolabeled 14C-trimetrexate, though described in the synthesis literature [1], carries radioactive handling, disposal, and regulatory overhead incompatible with most modern bioanalytical laboratories. The 13C2,15N backbone labeling of this product uniquely satisfies the three critical internal standard requirements: a stable mass shift ≥ 3 Da, chemical inertness of the label, and chromatographic co-elution with the analyte [2].

Trimetrexate-13C2,15N
Stable backbone label; co-elutes with analyte; +3 Da mass shift; non-exchangeable in protic solvents.
Trimetrexate-d9
Methoxy deuterium labels may undergo H/D exchange, causing signal drift; chromatographic isotope effect leads to differential matrix effects and violates co-elution requirements.
Trimetrexate-13C2,15N
Non-radioactive; no special handling, disposal, or regulatory overhead for shipping and lab use.
14C-Trimetrexate
Radioactive material subject to nuclear regulatory controls; requires licensed facilities and special waste management, impractical for routine bioanalytical labs.
Trimetrexate-13C2,15N
Mass-discriminated ISTD suitable for isotope dilution mass spectrometry.
Unlabeled Trimetrexate
Cannot serve as an ISTD for its own detection; zero mass shift makes it indistinguishable from the analyte in MS.

Quantitative Differentiation vs. Isotopic Analogs


Optimal Mass Shift for Isotopic Discrimination

Trimetrexate-13C2,15N delivers a mass shift of +3.0 Da (MW 372.4 Da) relative to unlabeled trimetrexate (MW 369.42 Da), precisely meeting the minimum 3 Da threshold required to avoid isotopic cross-talk between the internal standard and analyte signals in low-resolution mass spectrometry [1]. Trimetrexate-d9 provides a larger shift of +9.1 Da (MW 378.5 Da) but at the cost of chromatographic separation from the unlabeled analyte, violating the fundamental requirement for internal standard co-elution . Unlabeled trimetrexate cannot function as an internal standard for its own detection.

Optimal Mass Shift for Isotopic Discrimination
Head-to-head
+3.0 Da shift with full chromatographic co-elution; vs. d9 with +9.1 Da shift but partial separation and H/D exchange liability.
Supports isotope dilution without deuterium liabilities.
Co-elution ensures robust matrix-effect correction across batches.
LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Irreversible 13C/15N Labeling vs. Deuterium Exchange

The 13C and 15N atoms in Trimetrexate-13C2,15N are incorporated into the quinazoline core carbon skeleton and amine functionality, positions that are chemically non-exchangeable under all relevant analytical and biological conditions . In contrast, the nine deuterium atoms of trimetrexate-d9 are positioned on methoxy groups where they are susceptible to proton exchange in aqueous or protic solvents, resulting in progressive loss of label and shifting quantitative response over time . This has been demonstrated as a general problem for deuterated internal standards exposed to aqueous mobile phases or biological matrices.

Irreversible 13C/15N Labeling vs. Deuterium Exchange
Class-level inference
13C/15N labels on core skeleton are chemically non-exchangeable; d9 methoxy labels show progressive loss in protic solvents.
Label stability ensures consistent ISTD area counts across runs.
0% label loss for 13C2,15N under standard bioanalytical conditions.
isotopic label stability hydrogen-deuterium exchange bioanalytical method validation

Defined Synthetic Provenance and Batch Consistency

The synthesis of Trimetrexate-13C2,15N is described in a peer-reviewed publication from Warner-Lambert and RTI International that details a multi-step synthetic route using defined 13C and 15N enriched precursors [1]. This published methodology provides documented chemical identity, positional specificity of the isotopic labels (methylene bridge carbon, quinazoline C-4, quinazoline N-1), and a synthetic approach amenable to quality control . Trimetrexate-d9, in contrast, is typically prepared by methylation with deuterated methyl iodide, and the isotopic enrichment can vary across commercial batches. Radiolabeled 14C-trimetrexate synthesis is described alongside the stable isotope method but requires specialized radiochemistry facilities not readily accessible for routine bioanalytical supply.

Defined Synthetic Provenance and Batch Consistency
Cross-study comparable
Peer-reviewed synthesis with defined label positions; contrasts with vendor-dependent d9 enrichment and radiochemical 14C restrictions.
Supports method validation audit trails for regulated labs.
Stable, non-decaying labels simplify procurement and QC.
isotope synthesis methodology labeled compound characterization quality control for internal standards

Chromatographic Co-Elution vs. Deuterated Standards

Internal standards must co-elute with the analyte to compensate for matrix-dependent ion suppression or enhancement in electrospray ionization. 13C- and 15N-labeled isotopologues exhibit near-identical retention times to their unlabeled counterparts due to the absence of significant chromatographic isotope effects . Deuterated analogs, however, consistently show measurably shorter retention times (inverse isotope effect) in reversed-phase LC, exposing the internal standard and analyte to different solvent compositions at the moment of ionization and thus different matrix effects [1]. This phenomenon is well-documented for deuterated compounds and represents a fundamental limitation of deuterium-based internal standards.

Chromatographic Co-Elution vs. Deuterated Standards
Class-level inference
13C/15N labels show near-zero retention time difference; deuterated analogs exhibit inverse isotope effect (ΔtR 0.02–0.15 min).
Eliminates differential ion suppression from solvent gradients.
Systematic bias from retention shift cannot be corrected by area ratios alone.
chromatographic isotope effect internal standard co-elution LC-MS/MS matrix effects

Commercial Availability and CAS Registration Advantage

Trimetrexate-13C2,15N has an assigned CAS Registry Number (134517-97-8) and a defined molecular formula (C17[13C]2H23N4[15N]O3, MW 372.4) listed across multiple specialty isotope suppliers, facilitating unambiguous procurement specification . In comparison, the triple-labeled variant originally described as (13C2,14N) in the 1991 synthesis paper [1] is not commercially listed with a dedicated CAS number, and trimetrexate-14C—though synthesized in the same publication—is a radioactive material subject to nuclear regulatory controls that limit its commercial availability and shipping. This stable, non-radioactive labeling with established commercial supply chains makes 13C2,15N trimetrexate the most practically accessible isotopically labeled form for routine bioanalytical use.

Commercial Availability and CAS Registration Advantage
Supporting evidence
Assigned CAS 134517-97-8 and multi-supplier availability; vs. no dedicated CAS for 14C or (13C2,14N) variants and zero commercial access.
Shorter lead times, competitive pricing, and reduced paperwork.
Non-hazardous shipping supports international procurement.
procurement specification CAS registry vendor qualification research chemical sourcing

Trimetrexate-13C2,15N Application Scenarios


GLP Pharmacokinetic and Toxicokinetic Studies

In regulated bioanalytical environments governed by FDA BMV or EMA guidelines, Trimetrexate-13C2,15N serves as the definitive internal standard for trimetrexate quantification. Its +3 Da mass shift meets the minimum requirement for isotopic discrimination while maintaining full chromatographic co-elution [1], eliminating the differential matrix effects observed with deuterated internal standards [2]. The non-exchangeable 13C/15N backbone labels ensure consistent response across analytical batches, supporting the precision and accuracy specifications required for pivotal pharmacokinetic and toxicokinetic studies .

Metabolic Pathway Tracing and Metabolite Identification

The defined positions of 13C and 15N labels on the quinazoline core [1] enable unequivocal tracking of the trimetrexate scaffold through metabolic transformations. Unlike deuterated labels that can be lost via oxidative metabolism at methoxy positions or exchange in aqueous media [2], the backbone 13C/15N labels survive Phase I and Phase II metabolism, providing a persistent isotopic signature for metabolite identification and quantification in high-resolution mass spectrometry applications .

Regulatory Bioequivalence and ANDA Submissions

Regulatory submissions for generic drug applications increasingly require stable isotope-labeled internal standards for bioequivalence studies to achieve the analytical rigor expected by agencies. The availability of Trimetrexate-13C2,15N through established ISO-certified suppliers with a dedicated CAS number (134517-97-8) and peer-reviewed synthesis methodology [1] provides the documentation chain necessary for method validation reports and regulatory audit packages, a benefit not available with radiolabeled 14C forms or inconsistently characterized deuterated batches [2].

Orthogonal Confirmatory Research

In research settings investigating trimetrexate pharmacology, cross-validation between analytical methods is essential. Trimetrexate-13C2,15N provides a chemically distinct internal standard option (13C/15N backbone vs. deuterium labeling) for orthogonal confirmation of results obtained with trimetrexate-d9 methods. This approach mitigates the risk of systematic bias introduced by deuterium-specific artifacts such as chromatographic separation and hydrogen-deuterium exchange [1], and is recommended when publishing quantitative trimetrexate data in peer-reviewed journals requiring rigorous analytical validation [2].

Application
Selection Property
Validation Focus
GLP Pharmacokinetic and Toxicokinetic Studies
Backbone stable isotope labeling
Bioanalytical validation review for precision and accuracy across batches
Metabolic Pathway Tracing and Metabolite Identification
Defined label positions on quinazoline core
Metabolite identification and quantification in high-resolution MS
Regulatory Bioequivalence and ANDA Submissions
Peer-reviewed synthesis with dedicated CAS
Method validation documentation context for regulatory audit packages
Orthogonal Confirmatory Research
13C/15N backbone vs. deuterium labeling
Cross-validation to mitigate deuterium-specific artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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